2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 1520882-76-1
VCID: VC2733911
InChI: InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11)
SMILES: CC(CC1=CC=CN1)C(=O)O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid

CAS No.: 1520882-76-1

Cat. No.: VC2733911

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid - 1520882-76-1

Specification

CAS No. 1520882-76-1
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 2-methyl-3-(1H-pyrrol-2-yl)propanoic acid
Standard InChI InChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11)
Standard InChI Key NLPXWCKVRPMMAI-UHFFFAOYSA-N
SMILES CC(CC1=CC=CN1)C(=O)O
Canonical SMILES CC(CC1=CC=CN1)C(=O)O

Introduction

Chemical Identity and Structure

Basic Identifiers

2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is definitively characterized by the following identifiers:

ParameterValue
CAS Number1520882-76-1
Molecular FormulaC₈H₁₁NO₂
Molecular Weight153.18 g/mol
IUPAC Name2-methyl-3-(1H-pyrrol-2-yl)propanoic acid
InChIInChI=1S/C8H11NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-4,6,9H,5H2,1H3,(H,10,11)
InChIKeyNLPXWCKVRPMMAI-UHFFFAOYSA-N
SMILES NotationCC(CC1=CC=CN1)C(=O)O

Structural Characteristics

The compound features a pyrrole heterocycle (a five-membered aromatic ring containing nitrogen) with a methylated propionic acid chain attached at the 2-position of the pyrrole ring. Key structural elements include:

  • A 1H-pyrrole core structure

  • A propanoic acid moiety connecting to the pyrrole at position 2

  • A methyl group at the alpha position of the propionic acid chain

  • A carboxylic acid functional group

This structural arrangement confers specific chemical properties and reactivity patterns that distinguish it from related pyrrole derivatives.

Physical and Chemical Properties

Physical Properties

Based on its chemical structure and related compounds, 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid is expected to exhibit the following physical properties:

PropertyDescription
Physical StateLikely a crystalline solid at room temperature
ColorWhite to off-white
SolubilityLikely soluble in polar organic solvents (methanol, ethanol, DMSO); partially soluble in water; limited solubility in non-polar solvents
Melting PointExpected in the range of 115-130°C (estimated based on related compounds)

Chemical Properties

The compound contains multiple functional groups that contribute to its chemical behavior:

  • The carboxylic acid group exhibits typical acid-base properties, capable of deprotonation to form carboxylate salts

  • The pyrrole NH group can function as a weak acid in strong basic conditions

  • The pyrrole ring is electron-rich, making it susceptible to electrophilic aromatic substitution reactions

  • The molecule contains a stereogenic center at the alpha-carbon of the propionic acid chain, potentially existing as enantiomers

Analytical Methods

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for:

      • Pyrrole protons (typically 6.0-7.0 ppm)

      • Methyl group (approximately 1.0-1.5 ppm)

      • Methine proton at the stereogenic center (approximately 2.5-3.5 ppm)

      • Methylene protons (approximately 2.5-3.0 ppm)

      • Carboxylic acid proton (broad signal around 10-12 ppm)

    • ¹³C NMR would display signals for:

      • Carbonyl carbon (approximately 170-180 ppm)

      • Pyrrole carbons (approximately 105-130 ppm)

      • Methyl carbon (approximately 15-20 ppm)

      • Methine and methylene carbons (approximately 25-45 ppm)

  • Infrared (IR) Spectroscopy:

    • Characteristic absorptions for:

      • O-H stretching (broad band around 3300-2500 cm⁻¹)

      • C=O stretching (approximately 1700 cm⁻¹)

      • N-H stretching of pyrrole (approximately 3400 cm⁻¹)

      • C=C and C-N stretching of pyrrole ring (1400-1600 cm⁻¹)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 153

    • Characteristic fragmentation patterns including loss of OH (m/z 136), loss of COOH (m/z 108)

Comparative Analysis with Related Compounds

Structural Analogs

Comparisons with structurally related compounds provide context for understanding the properties and potential applications of 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid:

CompoundFormulaMW (g/mol)Key Differences
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acidC₈H₁₁NO₂153.18Reference compound
3-(1H-Pyrrol-2-yl)propanoic acidC₇H₉NO₂139.15Lacks 2-methyl group
Methyl 3-(1H-pyrrol-2-yl)propanoateC₈H₁₁NO₂153.18Methyl ester rather than free acid; lacks 2-methyl group
2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid ethyl esterC₁₀H₁₅NO₂181.23Ethyl ester rather than free acid

The presence of the methyl group at the alpha position of the propionic acid chain in 2-Methyl-3-(1H-pyrrol-2-yl)-propionic acid introduces chirality and may influence its physicochemical properties compared to the unmethylated analog 3-(1H-Pyrrol-2-yl)propanoic acid .

Reactivity Comparisons

The 2-methyl substitution likely affects several aspects of chemical behavior:

  • Increased steric hindrance around the alpha carbon

  • Modified acidity of the carboxylic acid group

  • Different biodistribution and metabolic profiles in biological systems

  • Altered binding properties to potential protein targets

Future Research Directions

Synthetic Method Development

Future research could focus on:

  • Development of efficient, scalable synthesis routes

  • Stereoselective synthesis methods to access specific enantiomers

  • Green chemistry approaches to minimize environmental impact

Biological Activity Screening

Potential areas for biological investigation include:

  • Evaluation of anti-inflammatory properties

  • Assessment of neurobiological effects

  • Exploration of antimicrobial activity

  • Investigation of potential enzyme inhibition properties

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